![molecular formula C15H21ClN2O2 B2987643 N-[2-(4-Benzylmorpholin-2-yl)ethyl]-2-chloroacetamide CAS No. 1871184-17-6](/img/structure/B2987643.png)
N-[2-(4-Benzylmorpholin-2-yl)ethyl]-2-chloroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-Benzylmorpholin-2-yl)ethyl]-2-chloroacetamide, also known as BML-210, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as morpholines, which have been found to possess a wide range of biological activities. BML-210 has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for further research.
Mechanism of Action
The exact mechanism of action of N-[2-(4-Benzylmorpholin-2-yl)ethyl]-2-chloroacetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation, cancer, and viral replication. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. N-[2-(4-Benzylmorpholin-2-yl)ethyl]-2-chloroacetamide has also been found to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-[2-(4-Benzylmorpholin-2-yl)ethyl]-2-chloroacetamide has been found to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, which could make it useful in the treatment of inflammatory diseases. N-[2-(4-Benzylmorpholin-2-yl)ethyl]-2-chloroacetamide has also been found to induce apoptosis (programmed cell death) in cancer cells, which could make it useful in the treatment of cancer. Additionally, N-[2-(4-Benzylmorpholin-2-yl)ethyl]-2-chloroacetamide has been found to inhibit viral replication by interfering with viral enzymes and signaling pathways.
Advantages and Limitations for Lab Experiments
One advantage of using N-[2-(4-Benzylmorpholin-2-yl)ethyl]-2-chloroacetamide in lab experiments is its well-characterized chemical structure and mechanism of action. This makes it a useful tool for studying the role of inflammation, cancer, and viral replication in various biological systems. However, one limitation of using N-[2-(4-Benzylmorpholin-2-yl)ethyl]-2-chloroacetamide is its potential toxicity and side effects, which could affect the interpretation of experimental results. Additionally, the optimal dosage and administration of N-[2-(4-Benzylmorpholin-2-yl)ethyl]-2-chloroacetamide may vary depending on the specific experimental conditions and biological system being studied.
Future Directions
There are several future directions for research on N-[2-(4-Benzylmorpholin-2-yl)ethyl]-2-chloroacetamide. One area of interest is its potential use in combination with other drugs or therapies for the treatment of inflammatory diseases, cancer, and viral infections. Another area of interest is the development of more potent and selective analogs of N-[2-(4-Benzylmorpholin-2-yl)ethyl]-2-chloroacetamide that could have improved therapeutic efficacy and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of N-[2-(4-Benzylmorpholin-2-yl)ethyl]-2-chloroacetamide and its effects on various biological systems.
Synthesis Methods
N-[2-(4-Benzylmorpholin-2-yl)ethyl]-2-chloroacetamide can be synthesized using a variety of methods, including the reaction of 4-benzylmorpholine with 2-chloroacetyl chloride in the presence of a base such as triethylamine. Other methods involve the use of different reagents and solvents, but the overall process involves the formation of a chloroacetamide group on the morpholine ring.
Scientific Research Applications
N-[2-(4-Benzylmorpholin-2-yl)ethyl]-2-chloroacetamide has been extensively studied for its potential therapeutic applications. In particular, it has been investigated for its anti-inflammatory properties, which could make it useful in the treatment of diseases such as rheumatoid arthritis and inflammatory bowel disease. It has also been studied for its anti-cancer properties, with promising results in preclinical studies. Additionally, N-[2-(4-Benzylmorpholin-2-yl)ethyl]-2-chloroacetamide has been found to have anti-viral activity against several viruses, including HIV and hepatitis C.
properties
IUPAC Name |
N-[2-(4-benzylmorpholin-2-yl)ethyl]-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c16-10-15(19)17-7-6-14-12-18(8-9-20-14)11-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPSIJMAXOVCID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2)CCNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-Benzylmorpholin-2-yl)ethyl]-2-chloroacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(piperidin-1-yl)methanone](/img/structure/B2987564.png)
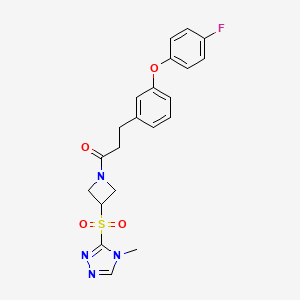

![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline](/img/no-structure.png)

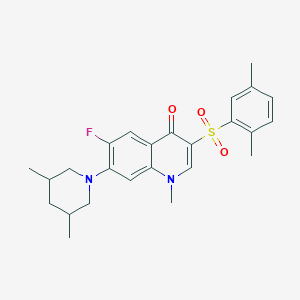
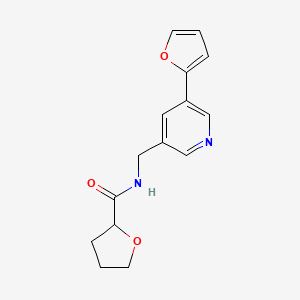
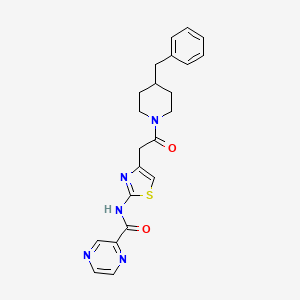

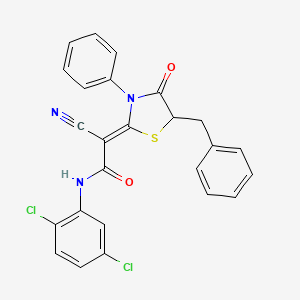
![N-(3-chloro-4-methoxyphenyl)-5-phenyl-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2987582.png)
